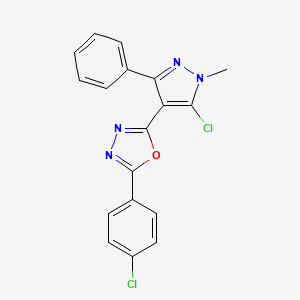

2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Description

Propriétés

IUPAC Name |

2-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N4O/c1-24-16(20)14(15(23-24)11-5-3-2-4-6-11)18-22-21-17(25-18)12-7-9-13(19)10-8-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAUFBNWYIWUDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C3=NN=C(O3)C4=CC=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is part of a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 371.22 g/mol. The structure features a pyrazole moiety linked to an oxadiazole ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies highlight the potential of oxadiazole derivatives as anticancer agents. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it has been evaluated against various cancer cell lines with notable efficacy:

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 | 5.55 |

| HePG-2 | 1.82 |

| MCF-7 | 2.86 |

These values indicate that the compound exhibits stronger cytotoxic effects compared to established chemotherapeutic agents like doxorubicin (DOX), which has IC50 values of 5.23 μM, 4.50 μM, and 4.17 μM against the same cell lines respectively .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific tyrosine kinases associated with cancer progression. It has been shown to target the Epidermal Growth Factor Receptor (EGFR), leading to reduced cell proliferation and increased apoptosis in tumor cells .

Synthesis

The synthesis of 2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available pyrazole derivatives. The synthetic route can be summarized as follows:

- Formation of Pyrazole Derivative : Starting materials undergo cyclization to form the pyrazole ring.

- Oxadiazole Formation : The pyrazole derivative reacts with appropriate reagents to form the oxadiazole structure.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Case Studies

Several studies have demonstrated the efficacy of similar oxadiazole derivatives in various biological contexts:

- Antitumor Activity : A study reported that derivatives with similar structural motifs exhibited significant antitumor activities against multiple cancer cell lines and were effective in vivo in animal models .

- Antimicrobial Properties : Other derivatives have shown promising antimicrobial activity against a range of pathogens, indicating that modifications to the oxadiazole structure can enhance its bioactivity .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Various studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances the efficacy against a range of bacteria and fungi. For instance, compounds similar to this oxadiazole have shown activity against resistant strains of bacteria, making them potential candidates for new antibiotics .

-

Anti-inflammatory Properties

- Research has demonstrated that pyrazole derivatives possess anti-inflammatory effects. The compound’s structure allows it to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. This could lead to the development of new anti-inflammatory drugs that are more effective than current options .

-

Anticancer Potential

- Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth. The oxadiazole ring is particularly noted for its ability to interact with DNA and disrupt cellular processes involved in cancer progression .

Material Science Applications

-

Photophysical Properties

- The unique structure of 2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole allows it to exhibit interesting photophysical properties. Studies have shown that it can be used in the development of organic light-emitting diodes (OLEDs) due to its ability to emit light upon excitation .

- Sensors

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives including this compound against various bacterial strains. Results showed that compounds with similar structures had Minimum Inhibitory Concentrations (MICs) significantly lower than traditional antibiotics, indicating a promising avenue for further development .

Case Study 2: Anticancer Research

In vitro studies conducted on human cancer cell lines demonstrated that derivatives of this oxadiazole compound inhibited cell proliferation effectively. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, suggesting its potential as an anticancer agent .

Méthodes De Préparation

Hydrazide Intermediate Formation

The synthesis typically begins with the preparation of hydrazide intermediates. For example, N′-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide is synthesized by refluxing 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with benzohydrazide in 1,4-dioxane for 4 hours. This step achieves a 63% yield, with the product crystallizing upon cooling.

Cyclization to Oxadiazole

The hydrazide intermediate undergoes cyclization using acetic anhydride under reflux conditions (140°C for 5 hours) to form 1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone. This step yields 73%, with purity confirmed via elemental analysis.

Final Substitution Reactions

The oxadiazole intermediate reacts with substituted hydrazides in ethanol (95%) with anhydrous ZnCl₂ as a catalyst. Refluxing for 7–9 hours at 80°C yields target derivatives, including 2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole.

Microwave-Assisted Synthesis

Accelerated Hydrazide Formation

Microwave irradiation significantly reduces reaction times. For instance, irradiating 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and benzohydrazide in 1,4-dioxane for 30 seconds followed by 5 minutes of heating achieves an 82% yield of the hydrazide intermediate—a 19% improvement over conventional methods.

Efficient Cyclization

Using microwave irradiation (250 W, 30-second intervals) with acetic anhydride completes cyclization in 5 minutes, yielding 88% of the oxadiazole intermediate.

Rapid Final Step

The substitution step under microwave conditions (300 W, 8–10 minutes) enhances reaction efficiency, reducing time from 9 hours to 10 minutes while maintaining comparable yields.

Comparative Analysis of Synthetic Methods

The table below summarizes key differences between conventional and microwave-assisted synthesis:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time (Hydrazide) | 4 hours | 5.5 minutes |

| Yield (Hydrazide) | 63% | 82% |

| Cyclization Time | 5 hours | 5 minutes |

| Overall Yield | 67–73% | 82–88% |

| Energy Consumption | High | Low |

Microwave methods offer superior efficiency and reduced environmental impact, making them preferable for scalable production.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

The molecular ion peak at m/z 371.2 [M+H]⁺ confirms the molecular formula C₁₈H₁₂Cl₂N₄O.

Applications and Derivatives

Biological Activity

Derivatives of this compound exhibit antitubercular and antibacterial properties, with MIC values as low as 3.12 µg/mL against Mycobacterium tuberculosis.

Structural Analogues

| Analogues | Key Modifications | Bioactivity |

|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-oxadiazole | Lacks pyrazole moiety | Anticancer |

| 3-(1H-Pyrazol-3-yl)-1,2,4-oxadiazole | Pyrazole substitution | Anti-inflammatory |

Challenges and Optimization

Solvent Selection

Polar aprotic solvents (e.g., 1,4-dioxane) improve cyclization efficiency, while ethanol enhances substitution reactions.

Catalyst Efficiency

Anhydrous ZnCl₂ proves critical for facilitating substitution reactions, with trace moisture reducing yields by up to 30%.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis of this compound involves multi-step protocols, often starting with the formation of pyrazole or oxadiazole cores. For example, pyrazole intermediates can be synthesized via Vilsmeier–Haack reactions using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor, followed by cyclocondensation with appropriate reagents to form the oxadiazole ring . Key factors include:

- Temperature control : Exothermic reactions (e.g., cyclization steps) require gradual heating (60–80°C) to avoid side reactions.

- Catalyst selection : Lewis acids like ZnCl₂ or TiCl₄ can enhance cyclization efficiency.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity product .

Advanced: How can computational methods like Multiwfn or NCI analysis elucidate noncovalent interactions influencing crystallographic packing?

Noncovalent interactions (NCIs) such as π-π stacking or halogen bonding can be analyzed using Multiwfn to calculate electron density-derived metrics (e.g., reduced density gradient) and visualize interaction surfaces . For example:

- Electrostatic potential maps reveal regions of high electron density near chloro-substituents, which may drive Cl···Cl or Cl···π interactions.

- Hirshfeld surface analysis (using CrystalExplorer) quantifies intermolecular contacts, aiding in understanding packing motifs observed in X-ray data .

These tools help correlate molecular geometry with solid-state properties, guiding crystal engineering for improved stability .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools:

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and oxadiazole carbons (δ 155–165 ppm) confirm core structure. Discrepancies in splitting patterns (e.g., pyrazole CH₃ at δ 2.5 ppm) may arise from tautomerism; variable-temperature NMR can resolve dynamic equilibria .

- HSQC/HMBC : Correlates proton-carbon connectivity, distinguishing between regioisomers (e.g., pyrazole vs. oxadiazole substitution patterns) .

- High-resolution MS : Exact mass (e.g., [M+H]⁺) validates molecular formula, with isotopic peaks confirming chlorine presence .

Advanced: How can crystallographic data (e.g., SHELXL refinement) resolve ambiguities in molecular geometry?

X-ray diffraction data refined via SHELXL provides precise bond lengths and angles. For instance:

- Torsion angles : Verify planarity of the oxadiazole ring (ideal: 0° deviation) versus pyrazole ring puckering.

- Displacement parameters : Anisotropic ADPs highlight regions of thermal motion, aiding in detecting disorder (e.g., chlorophenyl rotamers) .

- Twinned data : Use SHELXD for structure solution in cases of pseudo-merohedral twinning, common in chloro-substituted aromatics .

Basic: What are the key challenges in evaluating biological activity, and how are structure-activity relationships (SARs) derived?

In vitro assays (e.g., enzyme inhibition) require careful design:

- Solubility : Use DMSO/PBS mixtures (<1% DMSO) to avoid cytotoxicity.

- SAR strategies : Compare analogs (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to assess electronic effects on target binding .

- Docking studies : Preliminary molecular docking (AutoDock Vina) identifies potential binding pockets, guiding synthetic modifications .

Advanced: How can contradictions in biological assay data be reconciled with computational predictions?

Discrepancies often arise from:

- Metabolic instability : MS/MS profiling detects degradation products (e.g., oxadiazole ring cleavage) that reduce efficacy .

- Off-target effects : Kinase profiling panels (e.g., Eurofins) identify unintended targets.

- Free energy calculations : MM-PBSA/GBSA (via AMBER) quantifies binding affinities, refining docking predictions .

Basic: What strategies mitigate decomposition during storage or handling?

- Light sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent photooxidation of the oxadiazole ring.

- Moisture control : Use molecular sieves in solvents (acetonitrile > ethanol) to avoid hydrolysis .

- Thermal stability : DSC/TGA analysis identifies decomposition thresholds (e.g., >150°C) .

Advanced: How do steric and electronic effects of substituents influence reactivity in follow-up derivatizations?

- Steric effects : Bulky 3-phenyl groups hinder nucleophilic attack at the oxadiazole C2 position, favoring regioselective modifications at C5 .

- Electronic effects : Electron-withdrawing chloro-substituents activate the pyrazole ring for electrophilic substitution (e.g., nitration) .

- DFT calculations : HOMO/LUMO maps (Gaussian 16) predict reactive sites, validated by experimental kinetics .

Basic: What analytical workflows validate purity for publication or patent applications?

- HPLC-DAD/MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) with UV detection (254 nm) ensure >98% purity.

- Elemental analysis : Match C/H/N percentages to theoretical values (error <0.4%) .

- XRPD : Confirms crystalline phase homogeneity, critical for patent claims .

Advanced: How can machine learning models predict synthetic feasibility or biological activity?

- Retrosynthesis : Tools like IBM RXN for Chemistry propose routes based on reaction databases .

- QSAR models : Train on datasets (ChEMBL) using descriptors like ClogP, polar surface area, and H-bond acceptors to forecast activity .

- Uncertainty quantification : Bayesian neural networks flag low-confidence predictions, reducing false leads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.